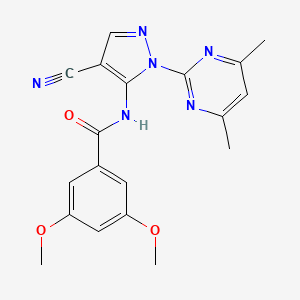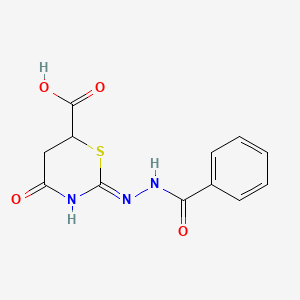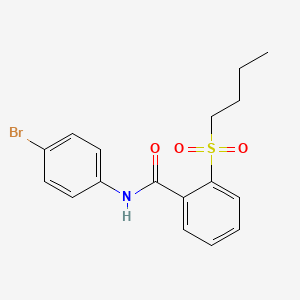
N-(4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a dimethylpyrimidinyl group, a pyrazolyl group, and a dimethoxybenzamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone.
Introduction of the Dimethylpyrimidinyl Group: The pyrazole intermediate is then reacted with a dimethylpyrimidinyl halide under basic conditions to introduce the dimethylpyrimidinyl group.
Cyano Group Addition: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Benzamide Moiety: Finally, the benzamide moiety is introduced through an amide coupling reaction between the intermediate and 3,5-dimethoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-(4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl)-3,5-dimethoxybenzamide: This compound is unique due to its specific combination of functional groups and structural features.
Other Pyrazole Derivatives: Compounds with similar pyrazole cores but different substituents may exhibit different chemical and biological properties.
Benzamide Derivatives: Compounds with benzamide moieties but different substituents on the aromatic ring or amide nitrogen.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N6O3 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C19H18N6O3/c1-11-5-12(2)23-19(22-11)25-17(14(9-20)10-21-25)24-18(26)13-6-15(27-3)8-16(7-13)28-4/h5-8,10H,1-4H3,(H,24,26) |
InChI Key |
CZBWGBBRIMWSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B11178579.png)
![N-(3-bromophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11178591.png)
![6-(2-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11178601.png)
![4-methyl-2,3,5,7,13,14-hexazatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),3,5,7,10,12,15-heptaene](/img/structure/B11178603.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11178610.png)
![7-(3,4-dichlorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B11178618.png)
![(6-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(3-methoxyphenyl)methanone](/img/structure/B11178624.png)
![4-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11178632.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide](/img/structure/B11178633.png)
![3-(4-chlorophenyl)-7-(3-pyridylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11178639.png)

![N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11178687.png)

![4-[(4-Fluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B11178692.png)
